molecular formula C10H8N4OS B11039811 5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine

5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine

Cat. No.: B11039811
M. Wt: 232.26 g/mol
InChI Key: NEIJEXZBVBAWNA-UHFFFAOYSA-N
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Description

5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is a heterocyclic compound that features a unique combination of a thienyl group and an oxadiazolo-pyrazine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine typically involves the reaction of 2,5-dimethylthiophene with appropriate reagents to introduce the oxadiazolo-pyrazine moiety. One common method involves the use of 3,4-diaminofurazan and oxalic acid in a one-step amide condensation reaction . The reaction conditions often require refluxing in an organic solvent such as ethyl acetate under anhydrous conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the p38 MAP kinase pathway by binding to the A-loop regulatory site . This interaction can modulate various cellular processes, including inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dimethyl-3-thienyl)[1,2,5]oxadiazolo[3,4-B]pyrazine is unique due to its specific combination of a thienyl group and an oxadiazolo-pyrazine scaffold, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and bioactive molecules .

Properties

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

5-(2,5-dimethylthiophen-3-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C10H8N4OS/c1-5-3-7(6(2)16-5)8-4-11-9-10(12-8)14-15-13-9/h3-4H,1-2H3

InChI Key

NEIJEXZBVBAWNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C)C2=NC3=NON=C3N=C2

Origin of Product

United States

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